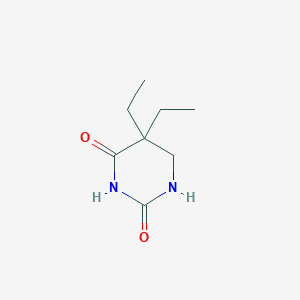

5,5-Diethyldihydropyrimidine-2,4(1h,3h)-dione

Beschreibung

5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by two ethyl substituents at the 5-position of the heterocyclic ring. The ethyl groups confer distinct lipophilicity and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles compared to simpler pyrimidine-diones like uracil or thymine .

Eigenschaften

CAS-Nummer |

6299-60-1 |

|---|---|

Molekularformel |

C8H14N2O2 |

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

5,5-diethyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C8H14N2O2/c1-3-8(4-2)5-9-7(12)10-6(8)11/h3-5H2,1-2H3,(H2,9,10,11,12) |

InChI-Schlüssel |

HYQROIDKNBIVDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CNC(=O)NC1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of diethyl malonate with urea under acidic conditions. The reaction is carried out by heating the mixture, which leads to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted barbiturates .

Wissenschaftliche Forschungsanwendungen

5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.

Biology: This compound is studied for its effects on the central nervous system.

Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

5,5'-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione)

- Structure: Contains a phenylmethylene bridge linking two pyrimidine-dione cores, unlike the diethyl-substituted monomeric structure of the target compound.

- Activity : Demonstrated anti-HIV-1 activity via capsid protein inhibition in computational and biological assays (e.g., p24 antigen reduction) .

5,5′-((2,4-Dichlorophenyl)methylene)bis(6-amino-1-propylpyrimidine-2,4(1H,3H)-dione)

- Structure: Features a dichlorophenyl group and amino-propyl substituents, introducing halogen bonding and hydrogen-bonding capabilities.

- Activity : Evaluated as a histone deacetylase (HDAC) inhibitor, with enhanced cytotoxicity against cancer cell lines due to halogenated aromatic interactions .

Thioxo Derivatives

- Example : 5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) ().

- Structure : Incorporates sulfur (thioxo) at the 2-position, replacing the oxygen in the dione group.

- Impact: The thioxo group increases electron-withdrawing effects, altering redox properties and metabolic stability. This derivative’s synthesis requires specialized catalysts (e.g., Knoevenagel condensation catalysts), unlike the oxygen-based target compound .

Halogenated Derivatives

- Example : 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyridof[2,3-d]pyrimidine-2,4(1H,3H)-dione ().

- Structure : Fluorine and chlorine substituents enhance binding to hydrophobic enzyme pockets.

- Impact : Halogens improve potency but may increase toxicity risks, whereas the diethyl groups in the target compound balance lipophilicity with lower electronegativity .

Pharmacokinetic and Toxicity Profiles

ADMET Properties

- Diethyl Derivative : Predicted to exhibit moderate lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration but requiring careful monitoring of hepatic metabolism due to ethyl group oxidation .

- Bis-Phenylmethylene Analogs : Higher molecular weights (>500 Da) may limit passive diffusion, as seen in studies requiring Langmuir-Blodgett films for delivery .

Cytotoxicity

- Amino-Substituted Analogs: Derivatives like 5,5′-((4-Methoxyphenyl)methylene)bis(6-amino-1-propylpyrimidine-2,4(1H,3H)-dione) show cell line-specific toxicity (e.g., IC50 <10 μM in leukemia models) .

- Diethyl Derivative: Limited cytotoxicity data are available, but its simpler structure may reduce off-target effects compared to multi-substituted analogs.

Structural Similarity and Commercial Availability

Biologische Aktivität

5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 142.16 g/mol

- CAS Number : 21263987

5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione exhibits various biological activities attributed to its structural features. It primarily acts through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells.

Therapeutic Applications

Research indicates that 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione may have applications in:

- Cancer Treatment : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- Anti-inflammatory Effects : It has been reported to reduce inflammatory markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with 5,5-Diethyldihydropyrimidine-2,4(1H,3H)-dione resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of the intrinsic apoptotic pathway.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Mitochondrial disruption |

| MCF-7 (Breast) | 10 | Caspase activation |

| A549 (Lung) | 20 | Reactive oxygen species generation |

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 300 | 400 |

| LPS + Compound | 100 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.